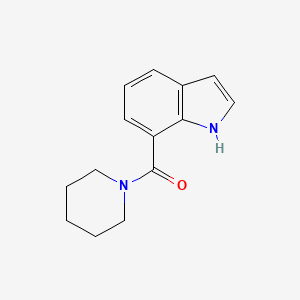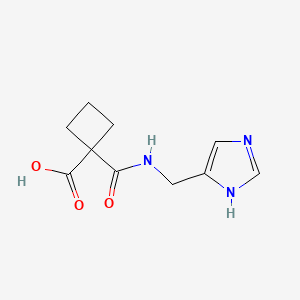![molecular formula C11H12N6O B7581591 4-(1-Propan-2-ylimidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B7581591.png)
4-(1-Propan-2-ylimidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Propan-2-ylimidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. It has been synthesized by several methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 4-(1-Propan-2-ylimidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins, which may be responsible for its various biological activities.
Biochemical and Physiological Effects:
4-(1-Propan-2-ylimidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine has been reported to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(1-Propan-2-ylimidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine in lab experiments is its ability to exhibit various biological activities. However, one of the limitations is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions that can be explored with 4-(1-Propan-2-ylimidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine. One potential direction is to study its potential use as a fluorescent probe for the detection of metal ions. Another direction is to explore its potential use as a therapeutic agent for the treatment of cancer, bacterial and fungal infections, and inflammatory diseases. Additionally, its mechanism of action can be further elucidated to better understand its various biological activities.
Synthesemethoden
Several methods have been reported for the synthesis of 4-(1-Propan-2-ylimidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine. One of the most common methods involves the reaction of 2-aminopyridine with 2-bromoacetophenone in the presence of a base, followed by reaction with propargyl bromide and finally cyclization with hydrazine hydrate. Another method involves the reaction of 2-aminopyridine with 2-bromoacetophenone in the presence of a base, followed by reaction with propargyl alcohol and finally cyclization with hydrazine hydrate.
Wissenschaftliche Forschungsanwendungen
4-(1-Propan-2-ylimidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine has been studied for its potential applications in various fields of scientific research. It has been reported to exhibit antitumor activity, antimicrobial activity, and anti-inflammatory activity. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
4-(1-propan-2-ylimidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O/c1-6(2)17-8-3-4-13-5-7(8)14-11(17)9-10(12)16-18-15-9/h3-6H,1-2H3,(H2,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPUTXGTZBLPDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=NC=C2)N=C1C3=NON=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7581539.png)
![N-[(1-methylpiperidin-3-yl)methyl]-1H-indole-7-carboxamide](/img/structure/B7581542.png)


![4-[(Cyclohex-3-en-1-ylcarbamoylamino)methyl]benzoic acid](/img/structure/B7581553.png)


![4-(3-Propan-2-ylimidazo[4,5-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B7581566.png)
![1-[2-(Aminomethyl)-3-methylpiperidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B7581567.png)
![2-(cyclohexen-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine](/img/structure/B7581568.png)

![7-amino-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)thieno[2,3-b]pyrazine-6-carboxamide](/img/structure/B7581582.png)